molecular formula C10H10O2 B051942 p-Hydroxybenzalacetone CAS No. 3160-35-8

p-Hydroxybenzalacetone

Cat. No.: B051942
CAS No.: 3160-35-8
M. Wt: 162.18 g/mol
InChI Key: OCNIKEFATSKIBE-NSCUHMNNSA-N
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Description

(3E)-4-(4-Hydroxyphenyl)but-3-en-2-one, also known as 4-hydroxycinnamoyl methane or p-hydroxybenzalacetone, belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated (3E)-4-(4-Hydroxyphenyl)but-3-en-2-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
P-hydroxyphenylbut-3-ene-2-one is an enone in which a 4-hydroxyphenyl group is attached to the beta-carbon atom of but-3-en-2-one. It is a member of phenols and an enone.

Scientific Research Applications

  • Antioxidant Activities : p-Hydroxybenzalacetone has been studied for its antioxidant activities against lipid peroxidation and free radical scavenging. It's effective against lipid peroxidation induced by t-butyl hydroperoxide and γ-irradiation, and its activity in scavenging 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radicals is notable (Mitra, Saha, & Roy, 2009). Another study found its derivatives more effective than vitamin E analogue Trolox in inhibiting lipid peroxidation and DNA damage in bacterial cells (Motohashi, Takahashi, Yamagami, & Saito, 2005).

  • Role in Raspberry Aroma : this compound is synthesized in raspberries, contributing to their characteristic aroma. It's produced by benzalacetone synthase, and its derivative, p-hydroxyphenylbutan-2-one, is a significant raspberry aroma compound (Borejsza-Wysocki & Hrazdina, 1996).

  • Potential in Disease Prevention and Treatment : this compound has shown potential in various therapeutic applications. A study found it to inhibit IκBα kinase activation, enhance apoptosis, and inhibit proliferation and invasion by suppressing nuclear factor-κB, suggesting its utility in cancer therapy (Sung et al., 2008). It also attenuated lipopolysaccharide-induced inflammation in acute lung injury, indicating its potential in treating inflammatory diseases (Chao et al., 2017).

  • Biosynthesis Pathways : Studies on the synthesis of this compound have explored its role in various biosynthesis pathways, such as in the production of raspberry ketone, a key aroma compound in raspberries (Koeduka et al., 2011).

Safety and Hazards

The safety data sheet for p-Hydroxybenzalacetone indicates that it is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Future research could focus on improving the yield of p-Hydroxybenzalacetone through genetic engineering or optimization of the synthesis process . Additionally, more studies are needed to understand the mechanism of action and potential applications of this compound .

Mechanism of Action

Target of Action

4-Hydroxybenzylideneacetone (4-HBA) is an organic synthesis intermediate . Its primary target is the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) and acts as a catalyst for enzymatic aldol reactions .

Mode of Action

The mode of action of 4-HBA involves an aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone, catalyzed by whole-cell E. coli BL21 (DE3) expressing DERA . This reaction biosynthesizes 4-HBA .

Biochemical Pathways

The biochemical pathway affected by 4-HBA is the synthesis of raspberry ketone, a fragrant compound used in the food industry . 4-HBA serves as a precursor in this synthesis .

Pharmacokinetics

The production of 4-hba is optimized using a fed-batch strategy, which improves the yield of 4-hba . This suggests that the production method may influence the bioavailability of 4-HBA.

Result of Action

The result of the action of 4-HBA is the production of raspberry ketone, which has a significant market value . Additionally, studies have shown that 4-HBA has anti-cancer and anti-inflammatory functions .

Action Environment

The action environment of 4-HBA involves the use of whole-cell E. coli BL21 (DE3) as a biocatalyst . The cells are further immobilized with K-carrageenan, maintaining a residual activity of above 90% after 10 repeated uses . This suggests that the stability and efficacy of 4-HBA production are influenced by the use of immobilized cells and the repeated use of the biocatalyst.

Biochemical Analysis

Biochemical Properties

The synthesis of 4-Hydroxybenzylideneacetone mainly consists of an aldol condensation reaction of substituted aromatic aldehyde and acetone under the catalysis of a basic substance or Lewis acid . In a recent study, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) was overexpressed in E. coli BL21 (DE3) as an attractive catalyst for enzymatic aldol reactions . The aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone to biosynthesize 4-Hydroxybenzylideneacetone was catalyzed by whole-cell E. coli BL21 (DE3) .

Cellular Effects

Given its anti-cancer and anti-inflammatory properties , it is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone . This reaction is catalyzed by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield and 4-Hydroxybenzylideneacetone concentration were 92.8% and 111.35 mM, respectively, when using 120 mM 4-HBD and acetone as substrates . When the concentration of 4-HBD was increased to 480 mM, 376.4 mM 4-Hydroxybenzylideneacetone was obtained by a fed-batch strategy with a yield of 78.4% .

Metabolic Pathways

4-Hydroxybenzylideneacetone is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone . This reaction is part of the larger metabolic pathway involving the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA) .

Properties

IUPAC Name

(E)-4-(4-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNIKEFATSKIBE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062878, DTXSID201287493
Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-
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Record name (E)-4-(4-Hydroxyphenyl)-3-buten-2-one
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22214-30-8, 3160-35-8
Record name (E)-4-(4-Hydroxyphenyl)-3-buten-2-one
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Record name 4-Hydroxycinnamoylmethane
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Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)-
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Record name p-Hydroxybenzalacetone
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Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-
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Record name 3-Buten-2-one, 4-(4-hydroxyphenyl)-
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Record name 4-(4-hydroxyphenyl)but-3-en-2-one
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Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (10 g, 82 mmol) was dissolved in 28 ml of 10% sodium hydroxide aqueous solution, then acetone (20 ml) and 10% sodium hydroxide aqueous solution (40 ml) was added under stirring, and the reaction mixture was stirred for 6 hr at room temperature. separated solid diluted with water until all separated solid dissolved. The reaction mixture was neutralized with hydrochloric acid to pH=7.0. The precipitated solid was collected by filtration and washed with water and ethanol successively. The crude product was recrystallized from ethanol to give 9.3 g of a pale yellow solid, mp: 104-105° C., yield: 70.4%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
70.4%

Synthesis routes and methods II

Procedure details

It has also been disclosed that 4-hydroxy-benzaldehyde can be condensed with acetone to give 4-hydroxy-benzalacetone, which is then hydrogenated to 4-(4-hydroxy-phenyl)-butan-2-one (cf. J. Am. Chem. Soc. 70 (1948), 3360). The 4-hydroxy-benzaldehyde required as the starting compound for this two-stage process is, however, difficult to prepare and therefore very expensive. Furthermore, the overall yield of 1-(4-hydroxy-phenyl)-butan-3-one obtained by this process is unsatisfactory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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